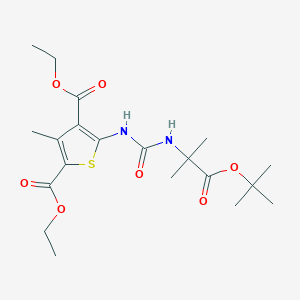

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a urea-linked tert-butoxy-2-methylpropanoyl substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its modular structure, which allows for functionalization at multiple sites. Its synthesis typically involves sequential coupling reactions, with the urea moiety introduced via isocyanate or carbamate chemistry . The tert-butoxy group enhances steric protection of sensitive functional groups during downstream reactions, while the methyl and ethyl esters balance solubility and crystallinity .

Properties

Molecular Formula |

C20H30N2O7S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

diethyl 3-methyl-5-[[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamoylamino]thiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C20H30N2O7S/c1-9-27-15(23)12-11(3)13(16(24)28-10-2)30-14(12)21-18(26)22-20(7,8)17(25)29-19(4,5)6/h9-10H2,1-8H3,(H2,21,22,26) |

InChI Key |

ZELBZTGVBYAVDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)NC(C)(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving suitable starting materials.

Introduction of the tert-butoxy group: This is often done using tert-butyl esters or tert-butyl carbamates under controlled conditions.

Ureido group formation: This involves the reaction of isocyanates with amines or alcohols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The compound can be reduced using agents like lithium borohydride.

Substitution: Functional groups on the thiophene ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium borohydride and other reducing agents can be used.

Substitution: Reagents like halogens and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following structurally related thiophene dicarboxylates are compared based on substituent variations and their implications:

Physicochemical Properties

- Melting Points: While data for the target compound is unavailable, analogs like Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit high melting points (243–245°C) due to aromatic stacking, suggesting that bulky substituents in the target compound may similarly enhance thermal stability .

Biological Activity

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate (CAS No. 1434643-13-6) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C20H30N2O7S

- Molecular Weight : 442.53 g/mol

- Structure : The compound features a thiophene ring, urea moiety, and diethyl ester functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O7S |

| Molecular Weight | 442.53 g/mol |

| CAS Number | 1434643-13-6 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown low micromolar IC50 values in cytotoxicity assays against human HeLa and CEM T-lymphocyte cells .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Related compounds have demonstrated antiviral activity against various cell cultures, with IC50 values ranging from 11 to 20 μM . This positions this compound as a candidate for further exploration in antiviral drug development.

The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth.

- Induction of Apoptosis : Some studies suggest that similar compounds can induce programmed cell death in cancer cells.

- Antioxidant Activity : The presence of thiophene and urea functionalities may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Study on Cytotoxicity

A study focused on the synthesis and biological evaluation of derivatives related to this compound found that certain derivatives exhibited promising cytotoxic activity against murine leukemia cells (L1210) and human T-lymphocytes (CEM). The most potent derivative showed an IC50 value comparable to established chemotherapeutic agents .

Antiviral Screening

In another investigation, several derivatives were screened for their antiviral activity against HEL cell cultures. Results indicated that some compounds displayed significant inhibition of viral replication, suggesting a viable pathway for developing antiviral therapies based on the structural framework of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.